Elastase Inhibitor Potency: Cbz Protection Group Outperforms Boc, Dansyl, and Methoxysuccinyl in Head-to-Head Comparison
A direct head-to-head comparison of N-terminal protecting groups on the elastase inhibitor scaffold Ala-Ala-Pro-Val-CF3 demonstrated that the carbobenzyloxy (Cbz) group conferred greater potency as a P5 site recognition unit for elastase than did dansyl, methoxysuccinyl, or tert-butyloxycarbonyl (Boc) [1]. This finding establishes the Cbz protection of tetraalanine as a preferred choice over Boc-protected analogs for applications requiring maximal enzyme interaction.
| Evidence Dimension | Relative potency as a P5 recognition unit for elastase |
|---|---|
| Target Compound Data | Cbz N-protecting group |
| Comparator Or Baseline | Dansyl, methoxysuccinyl, and Boc protecting groups |
| Quantified Difference | Greater potency (qualitative, exact Ki values not reported in abstract) |
| Conditions | Ala-Ala-Pro-Val-CF3 inhibitor scaffold tested against porcine pancreatic elastase and human neutrophil elastase |
Why This Matters
This evidence directly supports selecting the Cbz-protected peptide over its Boc-protected analog to achieve higher potency in elastase inhibition assays.
- [1] Peet, N. P.; Burkhart, J. P.; Angelastro, M. R.; Giroux, E. L.; Mehdi, S.; Bey, P.; Kolb, M.; Neises, B.; Schirlin, D. Synthesis of peptidyl fluoromethyl ketones and peptidyl alpha-keto esters as inhibitors of porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G. J. Med. Chem. 1990, 33 (1), 394-407. View Source
